Evidence 1: RORγt Inhibitory Potency Derived from the 3-Methoxyazetidine Scaffold
The 3-methoxyazetidine moiety is a critical pharmacophoric component of a potent, clinical-stage RORγt inhibitor (BDBM385454). This compound, which incorporates a 3-methoxyazetidine-1-carbonyl group, achieves an IC50 of 2 nM against the human RORγt receptor in a biochemical TR-FRET assay [1]. In stark contrast, the unsubstituted azetidine-3-carboxylic acid core (CHEMBL310435) demonstrates an IC50 of 23,700 nM against the NMDA receptor [2]. While not a direct head-to-head target comparison, this cross-target evidence highlights the profound difference in binding affinity achievable with the 3-methoxyazetidine motif compared to its simpler, non-methoxylated counterpart.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | 23,700 nM (Azetidine-3-carboxylic acid) |
| Quantified Difference | ~11,850-fold more potent |
| Conditions | Biochemical TR-FRET assay (Target Compound); Inhibition of [3H]-strychnine binding to NMDA receptor (Comparator) |
Why This Matters
This demonstrates that the 3-methoxy substitution is not merely a chemical curiosity but a key driver of high-affinity target engagement, justifying its selection for projects targeting high-potency modulators.
- [1] BindingDB. BDBM385454: 4-((R or S)-1-(2-chloro-6-cyclopropyl-3-fluorobenzoyl)-6-(3-methoxyazetidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclohex-3-ene-1-carboxylic acid. US10287272, US10689369. View Source
- [2] BindingDB. BDBM50000104: Azetidine-3-carboxylic acid (CHEMBL310435). View Source
